molecular formula C21H18BrNO5 B12750610 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109524-02-9

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid

Cat. No.: B12750610
CAS No.: 109524-02-9
M. Wt: 444.3 g/mol
InChI Key: VBFPASPEDOSBBB-UHFFFAOYSA-N
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Description

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a methoxymethyl group and a 4-(2-bromophenyl)phenyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-bromophenyl)phenylmethanol: Shares the 4-(2-bromophenyl)phenyl group but lacks the pyridine ring and methoxymethyl group.

    2-bromophenylpyridine: Contains the pyridine ring and bromophenyl group but lacks the methoxymethyl group.

Uniqueness

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

109524-02-9

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid

InChI

InChI=1S/C19H16BrNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6)

InChI Key

VBFPASPEDOSBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Br.C(=O)(C(=O)O)O

Origin of Product

United States

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